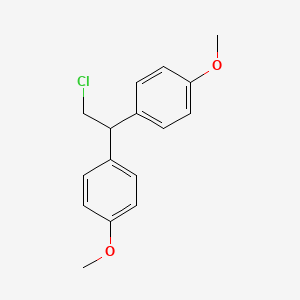
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a carbamoyl group, and a hydrazinyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine derivative: This step involves the reaction of hydrazine with an appropriate acylating agent to form the hydrazine derivative.
Introduction of the naphthalene moiety: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the carbamoyl group: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the carbamoyl group.
Final assembly: The final step involves the coupling of the intermediate with acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-2-((naphthalen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid: This compound has a similar structure but with a different position of the naphthalene ring.
2-(1-Methyl-2-((phenylmethyl)carbamoyl)hydrazinyl)acetic acid: This compound has a phenyl ring instead of a naphthalene ring.
Uniqueness
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[methyl-(naphthalen-1-ylmethylcarbamoylamino)amino]acetic acid |
InChI |
InChI=1S/C15H17N3O3/c1-18(10-14(19)20)17-15(21)16-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3,(H,19,20)(H2,16,17,21) |
InChI Key |
YJQQCGNTGFCSCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)NC(=O)NCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(5,6-Dimethoxy-3-pyridinyl)-6-(4-morpholinyl)imidazo[1,2-a]pyridine](/img/structure/B8284742.png)
![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide](/img/structure/B8284750.png)


![Benzene, [(3,3,3-trifluoro-1-methylpropyl)sulfonyl]-](/img/structure/B8284773.png)



![methyl [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B8284798.png)


